molecular formula C11H16ClN3O2 B7855758 N-(4-acetamidophenyl)-3-aminopropanamide hydrochloride

N-(4-acetamidophenyl)-3-aminopropanamide hydrochloride

Cat. No.: B7855758
M. Wt: 257.72 g/mol
InChI Key: WJMAUZGUQMFJNA-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-aminopropanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group attached to a 3-aminopropanamide moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-aminopropanamide hydrochloride typically involves the following steps:

    Formation of 4-acetamidophenylamine: This can be achieved by acetylation of 4-aminophenol using acetic anhydride.

    Coupling Reaction: The 4-acetamidophenylamine is then reacted with 3-aminopropanoic acid or its derivatives under appropriate conditions to form the desired amide bond.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-aminopropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the amide or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-acetamidophenyl)-3-nitropropanamide, while reduction could produce N-(4-acetamidophenyl)-3-aminopropanol.

Scientific Research Applications

N-(4-acetamidophenyl)-3-aminopropanamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-3-aminopropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-3-aminopropanoic acid
  • N-(4-acetamidophenyl)-3-aminopropanol
  • N-(4-acetamidophenyl)-3-nitropropanamide

Uniqueness

N-(4-acetamidophenyl)-3-aminopropanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-aminopropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12;/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMAUZGUQMFJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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